![molecular formula C13H25NO3 B14251726 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one CAS No. 350035-17-5](/img/structure/B14251726.png)
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with ethoxy and ethoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then further reacted with ethoxyethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the ethoxy or ethoxyethyl groups.
Applications De Recherche Scientifique
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Shares structural similarities but differs in the presence of a benzimidazole ring.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole: Another similar compound with a benzodiazole ring.
Uniqueness: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
350035-17-5 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
1-[4-ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C13H25NO3/c1-4-16-11-10-14-8-6-13(7-9-14,12(3)15)17-5-2/h4-11H2,1-3H3 |
Clé InChI |
NPAOTPIZYPECIT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1CCC(CC1)(C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
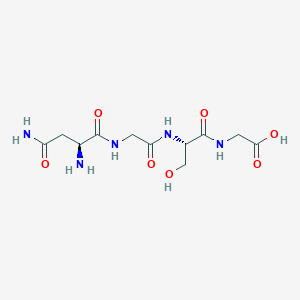
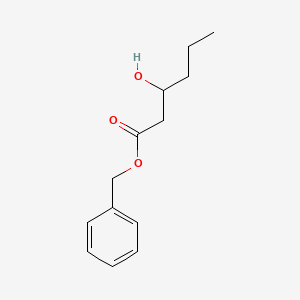
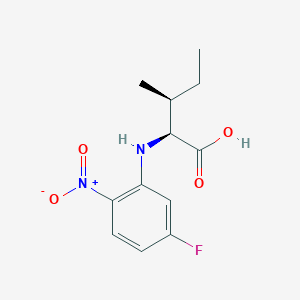
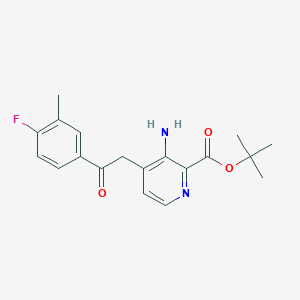
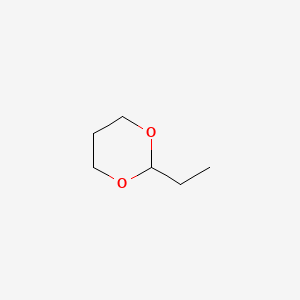
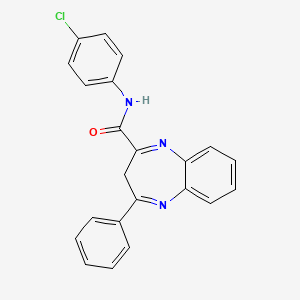

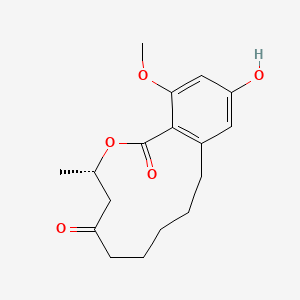

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

